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Compound of Interest

3-hydroxy-1H-indazole-5-
Compound Name:
carboxylic acid

cat. No.: B1360815

An In-depth Technical Guide to 3-Hydroxy-1H-
Indazole-5-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical
properties of 3-hydroxy-1H-indazole-5-carboxylic acid, a heterocyclic compound of interest
in medicinal chemistry and drug discovery. Due to the limited availability of experimental data
for this specific molecule, this guide also incorporates information from closely related
analogues to provide a predictive assessment of its characteristics.

Chemical Identity and Physical Properties

3-Hydroxy-1H-indazole-5-carboxylic acid, with the CAS number 787580-93-2, is a derivative
of the indazole bicyclic system.[1] The indazole core is a significant scaffold in the development
of therapeutic agents due to its diverse biological activities.[2] A crucial aspect of 3-
hydroxyindazoles is their existence in a tautomeric equilibrium with the corresponding indazol-
3(2H)-one form.[3][4] This keto-enol tautomerism significantly influences the compound's
physical and chemical properties, as well as its interactions with biological targets.[5]

Table 1: General and Physical Properties of 3-Hydroxy-1H-Indazole-5-Carboxylic Acid and
Related Analogues
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Property

Value for 3-Hydroxy-1H-
Indazole-5-Carboxylic Acid

Value for Related
Analogues

Molecular Formula

CsHesN203[1]

CsHeN202 (1H-Indazole-3-
carboxylic acid)[6]

162.15 g/mol (1H-Indazole-3-

Molecular Weight 178.14 g/mol [1][3] i )
carboxylic acid)[6]
4498-67-3 (1H-Indazole-3-
CAS Number 787580-93-2[1] . .
carboxylic acid)[6]
- ) ) Off-white to yellow crystalline
Not specified (likely off-white to
Appearance powder (1H-Indazole-3-
yellow powder) ) ]
carboxylic acid)[6]
_ _ . 262-271 °C (1H-Indazole-3-
Melting Point Data not available ] )
carboxylic acid)[6]
N ) ) Predicted: 443.7+£18.0 °C (1H-
Boiling Point Data not available ] ]
Indazole-3-carboxylic acid)[7]
Slightly soluble in DMSO and
Solubility Data not available Methanol (1H-Indazole-3-
carboxylic acid)[7]
) Predicted: 3.03+0.10 (1H-
pKa Data not available

Indazole-3-carboxylic acid)[7]

Storage Conditions

2-8°C, protect from light[3]

Store at 0-8°C (1H-Indazole-3-
carboxylic acid)[6]

Chemical Properties and Reactivity

The chemical behavior of 3-hydroxy-1H-indazole-5-carboxylic acid is dictated by its three
key functional groups: the indazole ring, the hydroxyl group, and the carboxylic acid moiety.
The indazole ring system is aromatic and can undergo electrophilic substitution reactions. The
hydroxyl group at the 3-position is acidic and can be deprotonated or participate in hydrogen
bonding. The carboxylic acid at the 5-position is also acidic and can be converted to esters,
amides, or other derivatives.[8]
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Tautomerism

As mentioned, 3-hydroxy-1H-indazole-5-carboxylic acid exists in equilibrium with its keto
tautomer, 3-oxo-2,3-dihydro-1H-indazole-5-carboxylic acid.[3] The position of this equilibrium
can be influenced by the solvent, pH, and temperature.[5] The 1H-indazole tautomer is
generally the more thermodynamically stable form for indazole itself.[4][5]

Figure 1: Keto-enol tautomerism of 3-hydroxy-1H-indazole-5-carboxylic acid.

Spectral Data (Predicted)

While specific spectral data for 3-hydroxy-1H-indazole-5-carboxylic acid is not readily
available, its expected spectral characteristics can be predicted based on its structure and data
from analogous compounds.

Table 2: Predicted Spectral Characteristics
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Technique Predicted Features

- Aromatic protons on the benzene ring (multiple
signals in the 7.0-8.5 ppm range).[9][10] - A
broad singlet for the carboxylic acid proton (>10
H NMR ppm).[9] - A broad singlet for the N-H proton of
the indazole ring (around 13 ppm in DMSO-de).
[9] - A signal for the hydroxyl proton, which may
be broad and its position dependent on solvent

and concentration.

- Signals for the aromatic carbons in the 110-

150 ppm range. - A signal for the carboxylic acid

carbonyl carbon around 165-175 ppm. - A signal
13C NMR _

for the C3 carbon bearing the hydroxyl group,

with its chemical shift influenced by the

tautomeric equilibrium.

- Avery broad O-H stretching band for the
carboxylic acid from approximately 2500-3300
cm~1[11][12] - A strong C=0 stretching band for
the carboxylic acid around 1700 cm~1.[11][12] -
O-H stretching for the phenolic hydroxyl group
around 3200-3600 cm~1. - C=C and C=N
stretching bands for the aromatic system in the
1450-1620 cm~1 region.

IR Spectroscopy

- Amolecular ion peak (M+) corresponding to
M Spect . the molecular weight of 178.14. - Fragmentation
ass Spectrometr
P Y patterns may include the loss of H20, CO, and

CO2.[13]

Experimental Protocols
Plausible Synthesis Protocol

A specific synthesis protocol for 3-hydroxy-1H-indazole-5-carboxylic acid is not detailed in
the available literature. However, a plausible route can be adapted from the synthesis of similar
compounds, such as the demethylation of a methoxy precursor.
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Plausible Synthetic Pathway

[S-Methoxy-lH-indazole-3-carboxylic acid ester)

Boron Tribromide (BBr3)
in Dichloromethane (DCM)

Demethylation and
Ester Hydrolysis

3-Hydroxy-1H-indazole-5-carboxylic acid
(Crude Product)

Aqueous Workup
(e.g., water, dilute HCI)

Purification

[Purified 3-Hydroxy-1H-indazole-5-carboxylic acid]

Click to download full resolution via product page

Figure 2: A plausible synthetic pathway for 3-hydroxy-1H-indazole-5-carboxylic acid.

Methodology:

o Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid methyl (or ethyl) ester.
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o Demethylation and Hydrolysis:

o Dissolve the starting material in anhydrous dichloromethane (DCM) under an inert
atmosphere (e.g., nitrogen or argon) and cool the solution to -78 °C in a dry ice/acetone
bath.

o Slowly add a solution of boron tribromide (BBrs) in DCM (typically 2-3 equivalents) to the
cooled solution.

o Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

o Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid
Chromatography-Mass Spectrometry (LC-MS).

o Workup:

o Carefully quench the reaction by the slow addition of water or methanol at 0 °C.

o Acidify the aqueous layer with dilute HCI to precipitate the product.

o Collect the solid product by filtration, wash with cold water, and dry under vacuum.
 Purification:

o The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/water) or by column chromatography on silica gel.

Characterization Workflow
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Experimental Characterization Workflow
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Figure 3: A typical experimental workflow for the characterization of the synthesized
compound.

Methodology:

High-Performance Liquid Chromatography (HPLC): To determine the purity of the
synthesized compound. A reverse-phase C18 column with a gradient of water and
acetonitrile (both containing 0.1% formic acid or trifluoroacetic acid) is a common method.

Mass Spectrometry (MS): To confirm the molecular weight of the compound. High-resolution
mass spectrometry (HRMS) can be used to confirm the elemental composition.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: *H and 3C NMR spectroscopy are
essential for confirming the chemical structure. Deuterated dimethyl sulfoxide (DMSO-ds) is
a common solvent for this class of compounds.[9]

Infrared (IR) Spectroscopy: To identify the key functional groups present in the molecule,
such as O-H, C=0, and the aromatic system.[12]

Biological and Pharmaceutical Relevance
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Indazole derivatives are a well-established class of compounds with a broad spectrum of
biological activities.[2] They have been investigated for their potential as:

e Anti-cancer agents: Some indazole-containing drugs are approved for cancer therapy.[5]

» Anti-inflammatory agents: The indazole scaffold is present in several non-steroidal anti-
inflammatory drugs (NSAIDs).[5]

e Synthetic Cannabinoids: Indazole-3-carboxamides are a prominent class of synthetic
cannabinoid receptor agonists. The hydroxylation of the indazole core is a known metabolic
pathway for these compounds.[15]

» Serotonin Receptor Antagonists: Certain indazole derivatives are potent 5-HTs receptor
antagonists used to manage chemotherapy-induced nausea and vomiting.[9]

The introduction of a hydroxyl group and a carboxylic acid moiety to the indazole scaffold, as in
3-hydroxy-1H-indazole-5-carboxylic acid, can significantly modulate its pharmacokinetic and
pharmacodynamic properties. These functional groups can serve as handles for further
chemical modification or as key interaction points with biological targets.[6]

Conclusion

3-Hydroxy-1H-indazole-5-carboxylic acid is a fascinating molecule with significant potential
in medicinal chemistry. Its key features include the versatile indazole core, the presence of
reactive hydroxyl and carboxylic acid functional groups, and its existence in a tautomeric
equilibrium. While experimental data for this specific compound is limited, this guide provides a
solid foundation for researchers by presenting its known attributes and offering predictive
insights into its properties and behavior based on the well-studied chemistry of related indazole
derivatives. Further research into the synthesis, characterization, and biological evaluation of
this compound is warranted to fully explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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